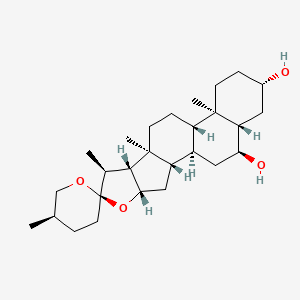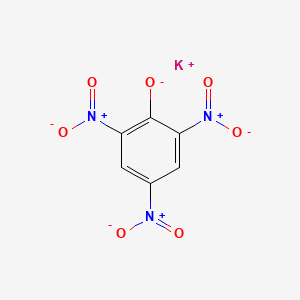
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
説明
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene, also known as para-aminobenzoic acid (PABA), is a chemical compound that is commonly found in sunscreens and other cosmetic products. PABA has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
PABA acts as a substrate for the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folic acid. PABA is converted to dihydropteroic acid, which is then converted to tetrahydrofolic acid, the active form of folic acid. PABA has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
PABA has been found to have several biochemical and physiological effects, including the promotion of cell growth and the prevention of DNA damage. PABA has also been shown to have anti-inflammatory and analgesic properties. Additionally, PABA has been found to have a protective effect on the liver and may be beneficial in the treatment of liver diseases.
実験室実験の利点と制限
PABA has several advantages for use in lab experiments, including its low cost and availability. PABA is also stable and can be easily synthesized. However, PABA has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on PABA, including its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. PABA may also have applications in the treatment of liver diseases and other inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of PABA and its potential side effects.
Conclusion:
In conclusion, 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene, or 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzenenzoic acid, is a chemical compound that has been extensively studied for its potential use in scientific research. PABA has several potential applications in the fields of biochemistry and physiology, including its role in the biosynthesis of folic acid and its potential antioxidant and anti-inflammatory properties. While PABA has some limitations, it remains a promising area of research for the future.
科学的研究の応用
PABA has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology. PABA has been found to play a role in the biosynthesis of folic acid, which is essential for DNA synthesis and cell growth. PABA has also been shown to have antioxidant properties and may be beneficial in the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
(4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-18-9-3-15(4-10-18)13-14-1-5-16(6-2-14)20(23)17-7-11-19(22)12-8-17/h1-12H,13,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUDJNVDRIGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600879 | |
| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene | |
CAS RN |
57364-89-3 | |
| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















